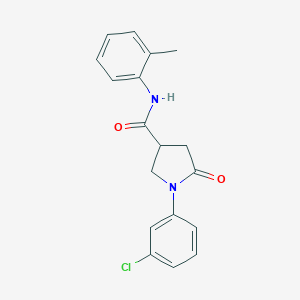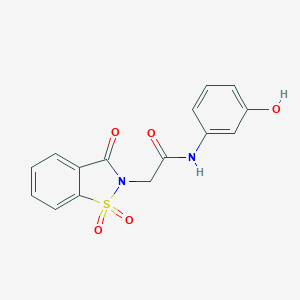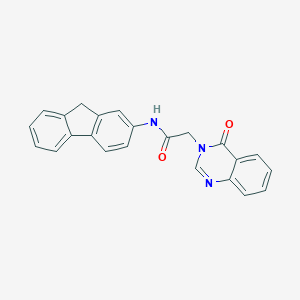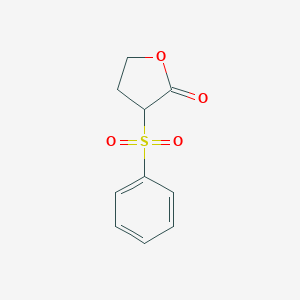![molecular formula C17H17N3O3S B277284 N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 exerts its effects by inhibiting the activation of the transcription factor NF-κB. NF-κB plays a key role in the regulation of immune responses, and its activation has been linked to the development of inflammatory and autoimmune diseases as well as cancer. By inhibiting NF-κB activation, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 can reduce inflammation, induce apoptosis in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and neuroprotective properties, this compound has been found to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has also been found to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers studying the role of NF-κB in various physiological and pathological processes. However, one limitation of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. Another area of interest is the identification of new targets for N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082, which could expand its potential therapeutic applications. Additionally, research on the toxicity of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 and its metabolites could help to identify potential safety concerns and inform the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 involves several steps, starting with the reaction of 2-methylbenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-methylbenzamide. This compound is then reacted with 2-mercaptobenzothiazole to form the final product, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of the transcription factor NF-κB, which plays a key role in the regulation of immune responses. This compound has also been found to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
WRUZZKNRSVBWRN-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)

![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)



